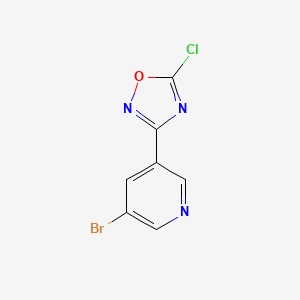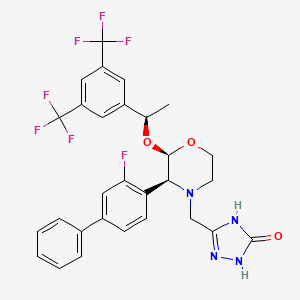![molecular formula C7H7N3O5 B13859333 [(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Nitrofurfurylidene)hydrazino]acetic Acid, also known as Nitrofurantoin Impurity, is a chemical compound with the molecular formula C7H7N3O5 and a molecular weight of 213.15 g/mol . This compound is an impurity associated with Nitrofurantoin, an antibiotic used to treat urinary tract infections . [(5-Nitrofurfurylidene)hydrazino]acetic Acid is primarily used for scientific research and development .
Preparation Methods
The synthesis of [(5-Nitrofurfurylidene)hydrazino]acetic Acid involves the reaction of 5-nitrofurfural with hydrazine hydrate, followed by the addition of acetic acid . The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[(5-Nitrofurfurylidene)hydrazino]acetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(5-Nitrofurfurylidene)hydrazino]acetic Acid is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods and impurity profiling in pharmaceutical research.
Biology: Studying the biological activity and toxicity of nitrofuran derivatives.
Medicine: Investigating the pharmacokinetics and metabolism of Nitrofurantoin and its impurities.
Industry: Quality control and assurance in the production of Nitrofurantoin.
Mechanism of Action
The mechanism of action of [(5-Nitrofurfurylidene)hydrazino]acetic Acid is related to its parent compound, Nitrofurantoin. Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates, which inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins . This compound likely follows a similar pathway, affecting bacterial cells by interfering with essential metabolic processes .
Comparison with Similar Compounds
[(5-Nitrofurfurylidene)hydrazino]acetic Acid can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: The parent compound, used as an antibiotic.
Nifuroxazide: Used for intestinal infections.
Furazolidine: Another nitrofuran derivative with antibacterial properties.
The uniqueness of [(5-Nitrofurfurylidene)hydrazino]acetic Acid lies in its specific structure and its role as an impurity in Nitrofurantoin, making it crucial for quality control and research purposes .
Properties
Molecular Formula |
C7H7N3O5 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-[(2Z)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetic acid |
InChI |
InChI=1S/C7H7N3O5/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14/h1-3,9H,4H2,(H,11,12)/b8-3- |
InChI Key |
YVUZTCSWXFILQY-BAQGIRSFSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NCC(=O)O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)


![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)



